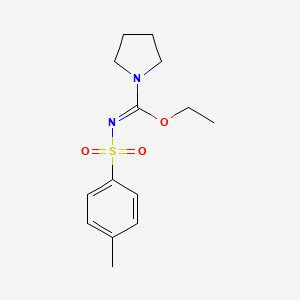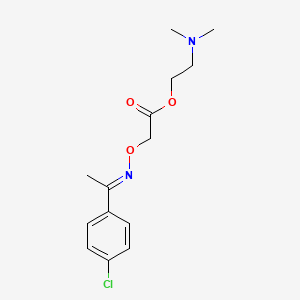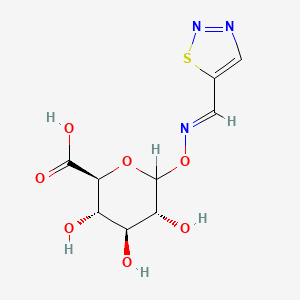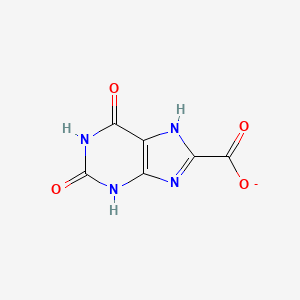
Xanthine-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xanthine-8-carboxylate is a purinecarboxylate. It derives from a xanthine. It is a conjugate base of a xanthine-8-carboxylic acid.
Aplicaciones Científicas De Investigación
Xanthine Oxidase Inhibition
Xanthine oxidase (XO) inhibitors are important in the treatment of hyperuricemia and gout. Research has identified various compounds, including xanthine derivatives, as potent XO inhibitors. These compounds have shown significant effectiveness in reducing serum uric acid levels and exhibit low toxicity, making them potential therapeutic agents for hyperuricemia-related conditions (Xu et al., 2019), (Zhang et al., 2019).
Synthesis of Bioactive Molecules
Xanthine derivatives are crucial in synthesizing various bioactive molecules. New methodologies for synthesizing such derivatives, like 6-amino-5-carboxamidouracils, have been developed. These serve as precursors for 8-substituted xanthines, important in medical research (Marx et al., 2019).
Adenosine Receptor Ligands
Certain xanthine carboxylate amides are identified as selective ligands for adenosine A2A receptors and show bronchospasmolytic activity. This discovery is crucial for developing treatments for respiratory conditions like asthma (Yadav et al., 2016).
Enzyme Inhibitory Activity
Some xanthine derivatives demonstrate potent enzyme-inhibitory activities, significantly more effective than traditional treatments for hyperuricemia and gout. These findings highlight the potential of xanthine derivatives in enzyme-related therapeutic applications (Sato et al., 2018).
Adenosine Receptor Antagonism
Xanthine derivatives have been investigated as antagonists at adenosine receptors, impacting various physiological processes. This research provides a foundation for developing new therapeutic agents targeting adenosine receptors (Ukena et al., 1986).
Biochemical and Biophysical Properties
Studies on xanthine derivatives have also focused on their physical, chemical, and biological properties. These include investigating their potential as diuretics, analgesics, anti-inflammatory, and antioxidant agents (Ivanchenko et al., 2018).
Biosensor Development
Xanthine derivatives are employed in biosensor technology, particularly for detecting xanthine in biological samples. This application is vital in medical diagnostics and food industry quality control (Rahman et al., 2007).
Propiedades
Número CAS |
2577-18-6 |
|---|---|
Nombre del producto |
Xanthine-8-carboxylate |
Fórmula molecular |
C6H3N4O4- |
Peso molecular |
195.11 g/mol |
Nombre IUPAC |
2,6-dioxo-3,7-dihydropurine-8-carboxylate |
InChI |
InChI=1S/C6H4N4O4/c11-4-1-2(9-6(14)10-4)8-3(7-1)5(12)13/h(H,12,13)(H3,7,8,9,10,11,14)/p-1 |
Clave InChI |
VRZJGNXBSRQZGM-UHFFFAOYSA-M |
SMILES |
C12=C(NC(=O)NC1=O)N=C(N2)C(=O)[O-] |
SMILES canónico |
C12=C(NC(=O)NC1=O)N=C(N2)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



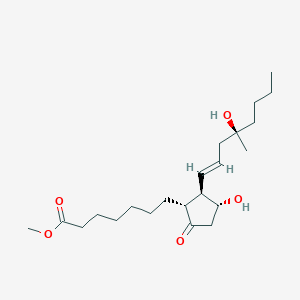
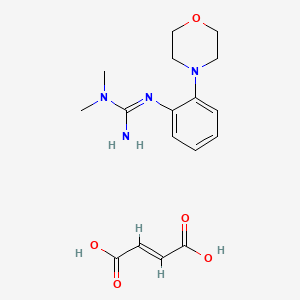
![[1-[bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-4-[[(E)-3-(2-methoxyphenyl)but-2-enyl]-methylamino]butyl]-(2,2-dimethylpropanoyloxymethoxy)phosphinic acid](/img/structure/B1241536.png)
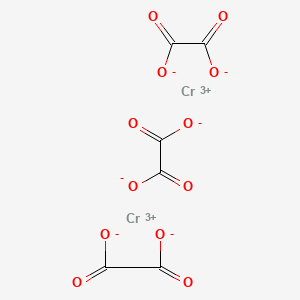
![5-[(2'-Sulfamoyl-4-biphenylyl)carbamoyl]-3-(3-amidinophenyl)-2-isoxazoline-5-acetic acid methyl ester](/img/structure/B1241540.png)
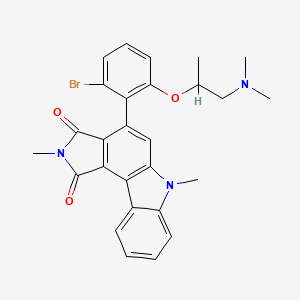
![2-[4-(5-Fluoro-3-methylbenzo[b]thiophene-2-sulfonylamino)-3-methanesulfonylphenyl]oxazole-4-carboxylic acid](/img/structure/B1241543.png)
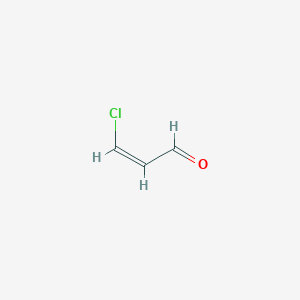
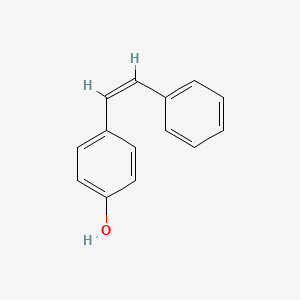
![1H-benzo[de]isoquinoline](/img/structure/B1241550.png)
![methyl 4-[5-[(E)-[[2-(2-methyl-1,3-dioxan-2-yl)acetyl]hydrazinylidene]methyl]furan-2-yl]benzoate](/img/structure/B1241551.png)
